4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine
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Overview
Description
4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine is a heterocyclic compound that contains both oxazole and thiomorpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine typically involves the formation of the oxazole ring followed by the introduction of the thiomorpholine moiety. One common method involves the cyclization of a suitable precursor, such as an α-haloketone, with an amine to form the oxazole ring. The thiomorpholine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazoline and oxazolidine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine involves its interaction with specific molecular targets. The oxazole ring can interact with nucleophilic sites on enzymes or receptors, while the thiomorpholine ring can form stable complexes with metal ions or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-1,3-oxazol-4-yl)methanol
- (2-Methyl-1,3-oxazol-4-yl)aniline
- (2-Methyl-1,3-oxazol-4-yl)acetate
Uniqueness
4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine is unique due to the presence of both oxazole and thiomorpholine rings in its structure. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these rings. Additionally, the combination of these rings can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-10-8(6-13-7)9(12)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHKWBGYCUSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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